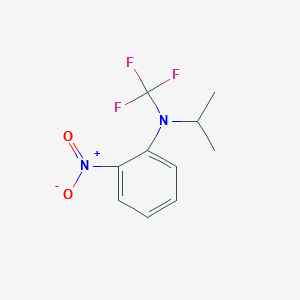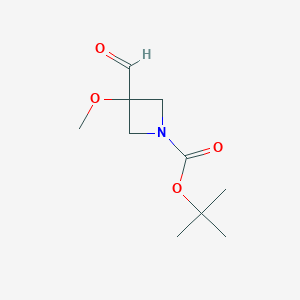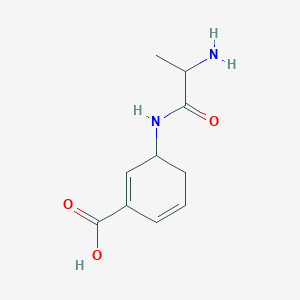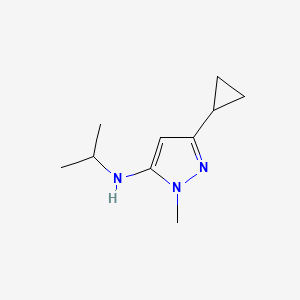
Benzoic acid, 4-bromo-2-propyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-bromo-2-propyl-, methyl ester is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-bromo-2-propyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 4-bromo-2-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The propyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 4-hydroxy-2-propylbenzoic acid or 4-amino-2-propylbenzoic acid.
Oxidation: Formation of 4-bromo-2-propylbenzoic acid or 4-bromo-2-propylbenzaldehyde.
Reduction: Formation of 4-bromo-2-propylbenzyl alcohol.
Scientific Research Applications
Benzoic acid, 4-bromo-2-propyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-2-propyl-, methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Benzoic acid, 4-bromo-, methyl ester: Similar structure but lacks the propyl group.
Benzoic acid, 4-chloro-2-propyl-, methyl ester: Similar structure with a chlorine atom instead of bromine.
Benzoic acid, 4-bromo-2-methyl-, methyl ester: Similar structure with a methyl group instead of a propyl group.
Uniqueness: Benzoic acid, 4-bromo-2-propyl-, methyl ester is unique due to the presence of both a bromine atom and a propyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
643094-20-6 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
methyl 4-bromo-2-propylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-3-4-8-7-9(12)5-6-10(8)11(13)14-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
HSVYJBGFZRKLKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

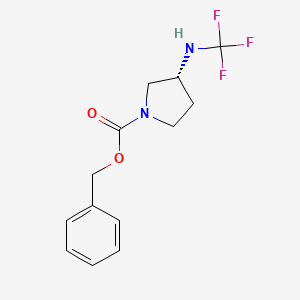
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
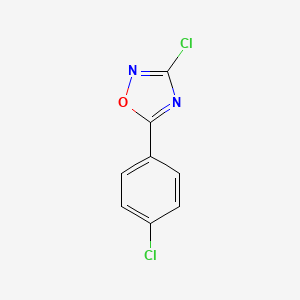

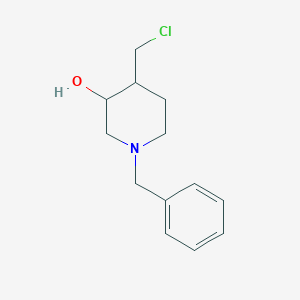
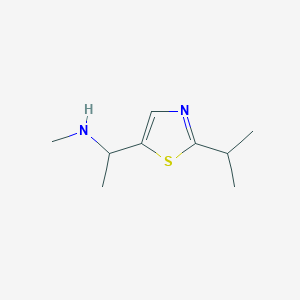
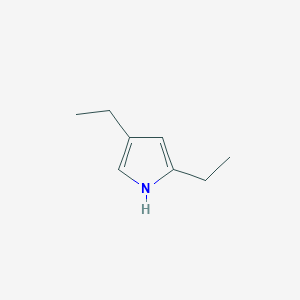
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
